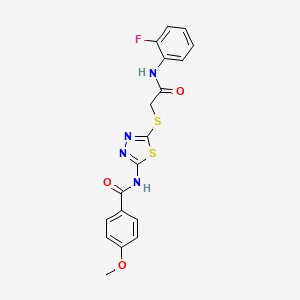

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

Description

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a 1,3,4-thiadiazole derivative characterized by a thioether-linked acetamide moiety and a 4-methoxybenzamide substituent. This article provides a comparative analysis of this compound with structurally and functionally related analogs, emphasizing synthetic routes, physicochemical properties, and biological activities.

Properties

IUPAC Name |

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3S2/c1-26-12-8-6-11(7-9-12)16(25)21-17-22-23-18(28-17)27-10-15(24)20-14-5-3-2-4-13(14)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQMLNHKLFJZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its functional groups, such as the fluorophenyl group, the thiadiazol group, and the methoxybenzamide group.

Mode of Action

Based on its structural similarity to other known compounds, it may interact with its targets through the formation of covalent bonds, hydrogen bonds, or van der waals interactions.

Biochemical Pathways

Given its structural features, it may potentially influence pathways involving enzymes or proteins that interact with its functional groups.

Pharmacokinetics

Factors such as its molecular weight, polarity, and the presence of functional groups like the methoxy group and the amide group may influence its bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of its environment due to the presence of ionizable groups.

Biological Activity

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that are known to confer various biological activities. This article reviews its biological activity based on recent studies, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H15FN4O3S2

- Molecular Weight : 418.46 g/mol

- Purity : Typically around 95%.

The compound's biological activity can be attributed to its ability to interact with various biological targets. Notably, thiadiazole derivatives have been recognized for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. The thioether and amide functionalities in this compound enhance its interaction with biological macromolecules.

Antimicrobial Activity

Studies have demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains. One study reported that certain thiadiazole derivatives inhibited the growth of Xanthomonas oryzae at concentrations as low as 100 μg/mL .

Antitumor Activity

Recent evaluations of similar compounds have indicated promising antitumor activities. For example, a series of 1,3,4-thiadiazole derivatives were synthesized and tested against several human cancer cell lines. One derivative demonstrated an IC50 value of 3.3 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxicity compared to traditional chemotherapeutics like cisplatin .

Case Studies

- Antitumor Efficacy : In a study focusing on the synthesis of novel thiadiazole derivatives, researchers found that specific compounds exhibited selective cytotoxicity against K562 chronic myelogenous leukemia cells expressing the Bcr-Abl tyrosine kinase. The compound's ability to inhibit this kinase was linked to its structural characteristics, which allowed for effective binding and inhibition .

- Antimicrobial Testing : A set of synthesized thiadiazole compounds was assessed for their antimicrobial activity against Fusarium graminearum and Rhizoctonia solani. Some derivatives showed remarkable inhibition rates exceeding those of commercial antibiotics .

Summary of Biological Activities

| Activity Type | Target Organisms/Cell Lines | IC50/Effective Concentration |

|---|---|---|

| Antimicrobial | Xanthomonas oryzae, Fusarium graminearum | 100 μg/mL (notable inhibition) |

| Antitumor | MDA-MB-231 (breast cancer) | IC50 = 3.3 μM |

| Antitubercular | Mycobacterium smegmatis | MIC = 26.46 μg/mL |

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its structural characteristics. Notably, thiadiazole derivatives are recognized for their diverse pharmacological properties, including:

- Antimicrobial Activity : Thiadiazole derivatives have shown efficacy against various bacterial strains. For example, certain derivatives inhibited the growth of Xanthomonas oryzae at concentrations as low as 100 μg/mL.

- Antitumor Activity : The compound's structural features suggest potential interactions with proteins involved in tumor growth regulation. Some related compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells .

Research Case Studies

- Antimicrobial Efficacy : A study demonstrated that thiadiazole derivatives similar to this compound exhibited significant antimicrobial properties. In vitro tests indicated that they effectively inhibited the growth of various pathogenic bacteria .

- Cancer Therapeutics : Research highlighted the potential of thiadiazole-based compounds as anticancer agents. One study reported that a related compound induced apoptosis in breast cancer cell lines through the activation of specific apoptotic pathways, suggesting similar potential for N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide .

- Inflammation Modulation : Another study explored the anti-inflammatory properties of thiadiazole derivatives, showing that they could inhibit pro-inflammatory cytokines in cell models. This suggests that the compound may also have therapeutic applications in inflammatory diseases .

Summary Table of Biological Activities

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Substituent Variations

The target compound shares a 1,3,4-thiadiazole core with derivatives reported in and . Key structural differences lie in the substituents:

- Thioether side chain: The compound features a 2-((2-fluorophenyl)amino)-2-oxoethyl group, differing from analogs like N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) (), which has a methylthio group and phenoxyacetamide.

- Benzamide moiety: The 4-methoxybenzamide group contrasts with substituents such as 3-phenylpropanamide in N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (7) ().

Physicochemical Properties

Comparative data for melting points and yields are summarized below:

Key Observations :

- Substituents like methylthio or ethylthio () correlate with higher yields (72–88%) compared to bulkier groups, suggesting steric effects influence synthetic efficiency.

- The 4-methoxybenzamide group in the target compound may enhance solubility compared to non-polar substituents (e.g., 3-phenylpropanamide in ).

Thiadiazole Core Formation

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of thiosemicarbazides or oxidative desulfurization. For example:

- Target Compound : Likely synthesized via S-alkylation of a preformed thiadiazole-2-amine with a halogenated acetamide intermediate, analogous to methods in .

- Analog 5f (): Prepared through nucleophilic substitution of 5-(methylthio)-1,3,4-thiadiazol-2-amine with 2-(2-isopropyl-5-methylphenoxy)acetyl chloride, yielding 79% .

Functionalization Strategies

- Thioether Linkage : Critical for bioactivity; highlights that ethylthio groups (e.g., compound 4y) enhance anticancer potency compared to methylthio derivatives .

- Aromatic Substitution: The 2-fluorophenylamino group in the target compound may improve metabolic stability over non-fluorinated analogs () .

Anticancer Potential

- Compound 4y (): Exhibits IC₅₀ values of 0.084 mM (MCF-7) and 0.034 mM (A549), attributed to its p-tolylamino and ethylthio groups .

Enzyme Inhibition

- Triazole-thione analogs () : Demonstrated tautomerism-dependent activity; the absence of νS-H IR bands (~2500 cm⁻¹) confirms thione forms, critical for binding .

- Thiadiazole-Benzamide hybrids () : Structural analogs showed acetylcholinesterase inhibition, with piperidinylthio groups enhancing potency .

Q & A

Q. Why do NMR spectra show unexpected peaks despite high HPLC purity?

- Methodological Answer : Check for tautomeric forms (e.g., thione-thiol tautomerism in thiadiazole) using variable-temperature NMR. Compare with DFT-calculated chemical shifts (e.g., Gaussian 09) to assign ambiguous signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.